

# comparison of different 2'-O-protecting groups for RNA synthesis

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# A Comparative Guide to 2'-O-Protecting Groups for RNA Synthesis

For researchers, scientists, and professionals in drug development, the choice of a 2'-hydroxyl protecting group is a critical determinant in the successful chemical synthesis of RNA. This decision directly impacts coupling efficiency, synthesis time, and the purity and yield of the final RNA product. This guide provides an objective comparison of the most prevalent 2'-O-protecting groups—TBDMS, TOM, and ACE—supported by experimental data and detailed protocols to inform your selection process.

## **At a Glance: Performance Comparison**

The selection of a 2'-O-protecting group influences several key aspects of RNA synthesis. The following table summarizes the performance characteristics of TBDMS, TOM, and ACE to facilitate a rapid comparison.



Parameter	TBDMS (tert- butyldimethylsilyl)	TOM (triisopropylsilylox ymethyl)	ACE (bis(2- acetoxyethoxy)met hyl)
Coupling Time	Longer (up to 6 min) [1]	Shorter (e.g., 3 min with BTT activator)[2]	Fast (< 60 seconds)[3] [4]
Coupling Efficiency	>98%[5]	>99.4%[6]	>99%[7]
Steric Hindrance	High[8]	Low[8]	Low
Deprotection Conditions	Fluoride source (e.g., TBAF, TEA·3HF)[1]	Fluoride source (e.g., TEA·3HF)[2]	Mildly acidic (pH 3.8)
Key Advantages	Well-established and widely used.[9]	Reduced steric hindrance, high coupling efficiency, prevents 2' to 3' migration.[2][8]	Rapid synthesis, mild deprotection, allows for purification with protecting groups on. [1][7]
Key Disadvantages	Steric bulk leads to longer coupling times, potential for 2'-3' migration.[1][2][8]	Requires a specific deprotection step with fluoride.	Requires a different 5'-protecting group (silyl ether) and modified synthesizer protocols.[10]

# In-Depth Analysis of 2'-O-Protecting Groups TBDMS (tert-butyldimethylsilyl)

The tert-butyldimethylsilyl (TBDMS or TBS) group is the most traditional and widely used 2'-hydroxyl protecting group in RNA synthesis.[1][9] Its popularity stems from its commercial availability and the extensive body of literature describing its use. However, the steric bulk of the TBDMS group can impede the coupling reaction, necessitating longer coupling times (up to 6 minutes) to achieve high efficiency.[1] Deprotection of the TBDMS group is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[1] A notable drawback is the potential for 2' to 3' migration of the silyl group under basic conditions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[8]



## **TOM (triisopropylsilyloxymethyl)**

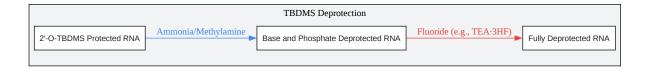
The triisopropylsilyloxymethyl (TOM) protecting group was developed to address the steric hindrance issues associated with TBDMS.[8] It features an oxymethyl spacer that distances the bulky triisopropylsilyl group from the reaction center, resulting in significantly lower steric hindrance.[1][8] This modification leads to higher coupling efficiencies (>99.4%) and shorter coupling times, making it particularly well-suited for the synthesis of long RNA oligonucleotides. [2][6][8] Like TBDMS, the TOM group is removed with a fluoride reagent.[2] An important advantage of the TOM group is its stability, which prevents the 2' to 3' migration observed with TBDMS.[8]

## **ACE** (bis(2-acetoxyethoxy)methyl)

The 2'-O-bis(2-acetoxyethoxy)methyl (ACE) orthoester protecting group represents a different chemical approach. A key feature of the ACE chemistry is the use of a 5'-silyl protecting group instead of the traditional dimethoxytrityl (DMT) group.[1][3] This allows for the final deprotection of the 2'-ACE groups under mild acidic conditions (pH 3.8), which is orthogonal to the fluoride-based deprotection of the 5'-silyl group.[1][7] ACE chemistry boasts very high coupling yields (>99%) with short reaction times.[7] A significant advantage of this method is that the RNA can be purified with the hydrophilic 2'-ACE protecting groups still attached, which can improve solubility and reduce secondary structure during purification.[7] The protected RNA is also resistant to nuclease degradation.[11]

## Visualizing the Synthesis and Deprotection Pathways

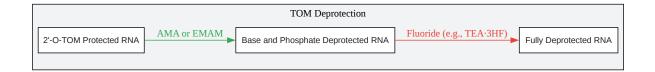
To better understand the workflows associated with each protecting group, the following diagrams illustrate the key chemical transformations.





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#### TBDMS Deprotection Pathway



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#### TOM Deprotection Pathway



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**ACE Deprotection Pathway** 

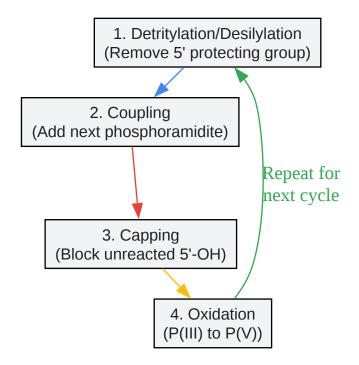
## **Experimental Protocols**

Detailed methodologies are crucial for replicating experimental results. The following are summarized protocols for solid-phase RNA synthesis and deprotection using TBDMS, TOM, and ACE protecting groups.

## Solid-Phase RNA Synthesis: General Cycle

The synthesis of RNA oligonucleotides for all three chemistries generally follows a four-step cycle for each nucleotide addition on a solid support.





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### Solid-Phase RNA Synthesis Cycle

- 1. TBDMS-Protected RNA Synthesis and Deprotection Protocol
- Synthesis:
  - Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., trichloroacetic acid).
  - Coupling: Activation of the 2'-TBDMS-protected phosphoramidite with an activator (e.g., 5-ethylthiotetrazole) and coupling to the free 5'-hydroxyl group of the support-bound oligonucleotide. A coupling time of up to 6 minutes is often employed.[1]
  - Capping: Acetylation of unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride).
  - Oxidation: Conversion of the phosphite triester to the more stable phosphate triester using an oxidizing agent (e.g., iodine solution).
- Deprotection:



- Cleavage and Base Deprotection: The solid support is treated with a mixture of
  concentrated aqueous ammonia and ethanol (3:1 v/v) or a mixture of aqueous ammonia
  and methylamine (AMA) to cleave the oligonucleotide from the support and remove the
  protecting groups from the nucleobases and phosphate backbone.[1][12]
- 2'-O-TBDMS Deprotection: The TBDMS groups are removed by treating the oligonucleotide with a fluoride source, such as 1M TBAF in THF or triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone and triethylamine.[13] For example, incubation with TEA·3HF at 60-65°C for 1.5-2.5 hours.[13][14]
- 2. TOM-Protected RNA Synthesis and Deprotection Protocol
- Synthesis:
  - The synthesis cycle is identical to the TBDMS protocol.
  - Coupling: Due to reduced steric hindrance, shorter coupling times can be used. For
    instance, a 3-minute coupling time with 5-benzylthio-1H-tetrazole (BTT) as the activator or
    a 6-minute coupling time with 5-ethylthio-1H-tetrazole (ETT).[2]
- Deprotection:
  - Cleavage and Base Deprotection: Treatment with either ammonium hydroxide/methylamine (AMA) for 10 minutes at 65°C or ethanolic methylamine/aqueous methylamine (EMAM) for 6 hours at 35°C or overnight at room temperature.[2] AMA is generally preferred for shorter oligonucleotides, while EMAM is better for longer sequences.[2]
  - 2'-O-TOM Deprotection: After evaporation of the cleavage solution, the oligonucleotide is redissolved in anhydrous DMSO, and TEA·3HF is added. The mixture is heated to 65°C for 2.5 hours.[2]
- 3. ACE-Protected RNA Synthesis and Deprotection Protocol
- Synthesis:



- Desilylation: Removal of the 5'-silyl protecting group using a fluoride source (e.g., triethylamine trihydrofluoride).
- Coupling: Activation of the 2'-ACE-protected phosphoramidite and coupling to the free 5'hydroxyl group. Coupling times are very short, often less than 60 seconds.[3][4]
- Capping and Oxidation: These steps are similar to the TBDMS and TOM protocols.

### Deprotection:

- Phosphate Deprotection: The methyl protecting groups on the phosphates are removed using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.[3]
- Cleavage and Base/Orthoester Modification: The support is treated with 40% aqueous methylamine for 10 minutes at 55°C. This cleaves the RNA from the support, deprotects the exocyclic amines, and removes the acetyl groups from the 2'-ACE orthoesters.[3][7]
- 2'-O-ACE Deprotection: The modified orthoester is hydrolyzed under mild acidic conditions
   (e.g., pH 3.8 buffer) at 60°C for 30 minutes to yield the final, fully deprotected RNA.[7]

### Conclusion

The choice of a 2'-O-protecting group for RNA synthesis is a multifaceted decision that depends on the specific requirements of the application, such as the desired length of the RNA, the required purity and yield, and the available laboratory instrumentation.

- TBDMS remains a viable option for the synthesis of shorter RNA sequences where its longer coupling times are less of a concern.
- TOM offers a significant improvement for the synthesis of longer RNAs due to its higher coupling efficiency and reduced risk of side reactions.
- ACE provides a distinct advantage with its rapid synthesis cycle and mild deprotection conditions, making it an excellent choice for the high-throughput synthesis of high-purity RNA, including very long sequences.



By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to optimize their RNA synthesis strategy and achieve their desired outcomes.

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